molecular formula C15H14BrFN2O B10962238 1-(4-Bromo-2-fluorophenyl)-3-(3,5-dimethylphenyl)urea

1-(4-Bromo-2-fluorophenyl)-3-(3,5-dimethylphenyl)urea

Cat. No.: B10962238
M. Wt: 337.19 g/mol
InChI Key: ZCFMFXMJSPDEIK-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-FLUOROPHENYL)-N’-(3,5-DIMETHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of bromine, fluorine, and methyl groups in its structure suggests potential unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-N’-(3,5-DIMETHYLPHENYL)UREA typically involves the reaction of 4-bromo-2-fluoroaniline with 3,5-dimethylaniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-FLUOROPHENYL)-N’-(3,5-DIMETHYLPHENYL)UREA can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted urea derivatives, while oxidation or reduction could lead to the formation of corresponding alcohols, ketones, or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-N’-(3,5-DIMETHYLPHENYL)UREA depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-N’-(3,5-DIMETHYLPHENYL)UREA
  • N-(4-FLUOROPHENYL)-N’-(3,5-DIMETHYLPHENYL)UREA
  • N-(4-CHLORO-2-FLUOROPHENYL)-N’-(3,5-DIMETHYLPHENYL)UREA

Uniqueness

N-(4-BROMO-2-FLUOROPHENYL)-N’-(3,5-DIMETHYLPHENYL)UREA is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. These halogen atoms can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.

Properties

Molecular Formula

C15H14BrFN2O

Molecular Weight

337.19 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(3,5-dimethylphenyl)urea

InChI

InChI=1S/C15H14BrFN2O/c1-9-5-10(2)7-12(6-9)18-15(20)19-14-4-3-11(16)8-13(14)17/h3-8H,1-2H3,(H2,18,19,20)

InChI Key

ZCFMFXMJSPDEIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)Br)F)C

Origin of Product

United States

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